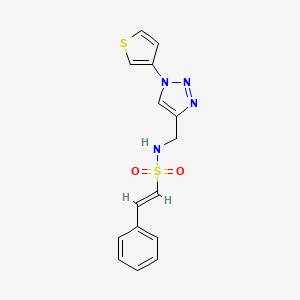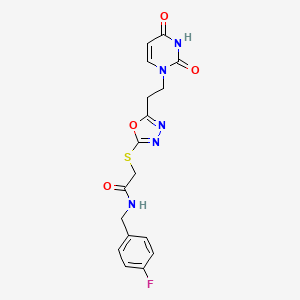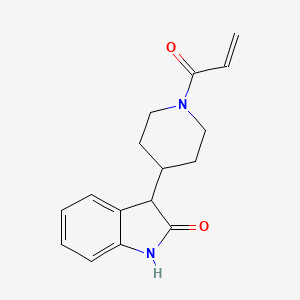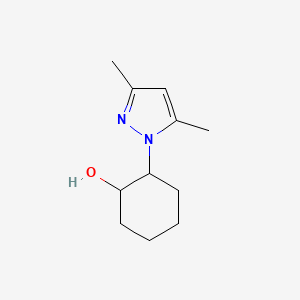
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyrazine ring .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques like NMR, MS, and IR. For instance, the structures of similar compounds were established by NMR and MS analysis .
Scientific Research Applications
Anticancer Agents
Compounds containing the 1,2,4-triazole ring, such as the one , have shown promising results as anticancer agents . For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .
Antibacterial Agents
1,2,4-Triazole derivatives have also been found to have significant antibacterial activity . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents, and compounds containing the 1,2,4-triazole ring in their structure are being investigated for this purpose .
Drug Discovery
1,2,4-Triazole derivatives are widely used in drug discovery . They have found broad applications in various fields including organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Cytotoxic Activity
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Organic Synthesis
1,2,4-Triazole derivatives are also used in organic synthesis . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Polymer Chemistry
In the field of polymer chemistry, 1,2,4-triazole derivatives are used to improve the properties of polymers .
Supramolecular Chemistry
1,2,4-Triazole derivatives play a significant role in supramolecular chemistry . They are used to create complex structures with unique properties .
Bioconjugation
In bioconjugation, 1,2,4-triazole derivatives are used to create stable covalent bonds between biomolecules . This is particularly useful in the development of drugs and therapeutic agents .
properties
IUPAC Name |
pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O/c25-15(12-9-16-3-4-18-12)23-7-5-22(6-8-23)13-1-2-14(21-20-13)24-11-17-10-19-24/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLNNFWPSNBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)



![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)

![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)


![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)

![4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2683582.png)